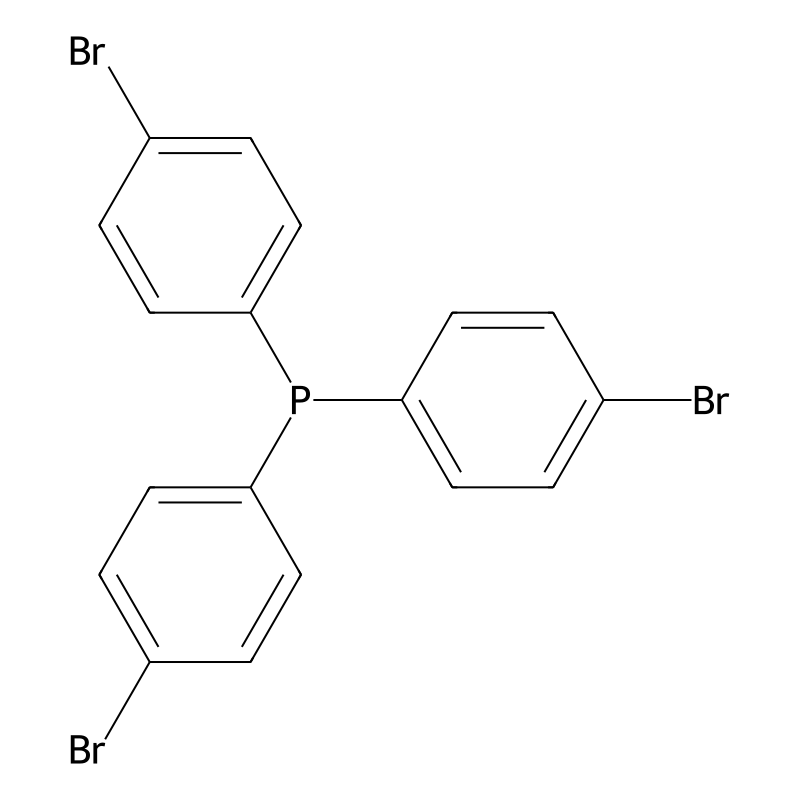

Tris(4-bromophenyl)phosphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor in Cross-Coupling Reactions:

Tris(4-bromophenyl)phosphane serves as a valuable precursor for the synthesis of transition metal catalysts employed in various cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules. Some prominent examples include:

- Suzuki-Miyaura coupling: This reaction couples arylboronic acids or esters with aryl or vinyl halides to form biaryl or vinyl aromatic compounds.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

- Negishi coupling: This reaction couples organozinc reagents with various organic electrophiles, including alkyl and vinyl halides.

The bidentate nature of tris(4-bromophenyl)phosphane (meaning it can form two bonds with the metal center) allows for the formation of stable and efficient catalysts for these cross-coupling reactions.

Ligand in Organometallic Chemistry:

Beyond its role in catalyst precursors, tris(4-bromophenyl)phosphane functions as a ligand in various organometallic complexes. These complexes often exhibit unique properties and reactivities due to the interaction between the metal center and the surrounding ligands. Studying these complexes can provide valuable insights into the behavior of transition metals in different chemical environments.

Material Science Applications:

The presence of bromine atoms in tris(4-bromophenyl)phosphane can influence its interaction with other molecules and surfaces. This property makes it a potential candidate for applications in material science, such as:

- Organic light-emitting diodes (OLEDs): Tris(4-bromophenyl)phosphane derivatives have been explored as hole-transporting materials in OLEDs, which are efficient light-emitting devices.

- Organic semiconductors: The electrical conductivity of certain materials can be modulated by incorporating molecules like tris(4-bromophenyl)phosphane.

Tris(4-bromophenyl)phosphane is an organophosphorus compound with the molecular formula . It consists of a phosphorus atom bonded to three 4-bromophenyl groups, which are aromatic rings substituted with bromine atoms at the para position. This compound is notable for its reactivity and utility in various chemical applications, particularly in organic synthesis and catalysis. The presence of bromine atoms enhances its electronic properties and steric characteristics, making it a valuable ligand in organometallic chemistry and other fields.

Similar Compounds: Comparison

Several compounds share structural similarities with tris(4-bromophenyl)phosphane. Here are some notable examples:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Tris(4-methylphenyl)phosphane | Methyl groups instead of bromine | Less reactive due to weaker electron-withdrawing effect from methyl groups. |

| Tris(4-chlorophenyl)phosphane | Chlorine atoms instead of bromine | Higher stability but lower reactivity compared to brominated analogs. |

| Tris(4-fluorophenyl)phosphane | Fluorine atoms instead of bromine | Exhibits unique electronic properties due to strong electronegativity of fluorine. |

Tris(4-bromophenyl)phosphane is unique due to its bromine substituents, which provide distinct electronic and steric properties that enhance its reactivity and make it particularly valuable in catalytic processes and material science applications.

While tris(4-bromophenyl)phosphane itself is not directly used in therapeutic applications, its derivatives are being investigated for potential biological activities. These studies focus on how its derivatives interact with biological macromolecules and their effects on cellular processes. The compound's role in synthesizing biologically active compounds through cross-coupling reactions is significant.

Tris(4-bromophenyl)phosphane can be synthesized through various methods:

- Grignard Reaction: One common method involves the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

This method typically requires controlled conditions to optimize yield and purity .

- Multi-Step Synthesis: Another approach involves reacting 4-bromophenyl derivatives with phosphorus trichloride in the presence of a base like triethylamine, facilitating the substitution of chlorine atoms with bromophenyl groups under inert atmosphere conditions.

Tris(4-bromophenyl)phosphane finds applications across various fields:

- Catalysis: It serves as a ligand in organometallic chemistry, forming stable complexes with transition metals that are essential for catalysis in organic transformations.

- Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic semiconductors due to its unique electronic properties influenced by the bromine substituents.

- Organic Synthesis: It is utilized in synthesizing complex organic molecules through palladium-catalyzed reactions, contributing to advancements in synthetic organic chemistry.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions represent the most established route to triarylphosphines. These methods typically employ palladium or nickel catalysts to mediate the formation of carbon-phosphorus (C–P) bonds between aryl halides and phosphorus precursors. For Tris(4-bromophenyl)phosphane, the coupling of 4-bromophenyl halides with phosphorus trichloride (PCl₃) or secondary phosphines under catalytic conditions has been widely explored.

The Hirao reaction, a palladium-catalyzed P–C coupling protocol, exemplifies this approach. Originally developed for synthesizing aryl phosphonates, adaptations of this method enable the direct arylation of secondary phosphines. For instance, reacting 4-bromobromobenzene with diphenylphosphine in the presence of Pd(PPh₃)₄ and a base like triethylamine yields Tris(4-bromophenyl)phosphane via sequential C–P bond formations. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), transmetallation with the phosphine, and reductive elimination to generate the triarylphosphine. Key advantages include compatibility with electron-deficient aryl halides and high functional group tolerance.

Recent advancements have introduced nickel-catalyzed systems as cost-effective alternatives. Nickel complexes, such as NiCl₂(dppe), facilitate coupling between aryl Grignard reagents and PCl₃ under mild conditions. This method circumvents the need for stringent anhydrous conditions associated with traditional Grignard approaches, though steric hindrance from the 4-bromo substituents may necessitate elevated temperatures or prolonged reaction times.

Radical-Mediated Arylation Strategies

Radical-based methodologies offer a complementary pathway to triarylphosphines, bypassing the need for transition metals. Photoredox catalysis, in particular, has emerged as a powerful tool for generating aryl radicals that couple with phosphorus centers. A seminal study demonstrated that irradiation of diaryliodonium salts with visible light in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃) produces aryl radicals, which subsequently react with primary or secondary phosphines to form Tris(4-bromophenyl)phosphane.

This strategy exploits the nucleophilic character of phosphorus, where the lone pair on the phosphorus atom abstracts an aryl radical to form a P–C bond. The process is regiospecific and operates under ambient conditions, making it ideal for substrates sensitive to high temperatures or strong bases. However, controlling the stoichiometry to ensure triple arylation remains challenging, often requiring excess aryl radical precursors.

Ligand-Assisted Phosphorus Center Functionalization

The electronic and steric environment around the phosphorus center profoundly influences the efficiency of triarylphosphine synthesis. Ligand-assisted approaches utilize coordinating ligands to stabilize reactive intermediates or modulate the reactivity of metal catalysts. For example, bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) enhance the stability of palladium complexes during cross-coupling, preventing catalyst deactivation and improving yields.

In the context of Tris(4-bromophenyl)phosphane, bulky electron-donating ligands have been employed to suppress undesired homo-coupling of aryl halides. A study utilizing diphenylcyclopropylphosphine as a ligand in Suzuki-Miyaura-type couplings reported a 20% increase in yield compared to traditional monodentate ligands. The cyclopropane ring’s strain augments electron density at the phosphorus atom, facilitating oxidative addition of the aryl halide to the palladium center.

Additionally, through-space electronic effects from bromine substituents can stabilize radical intermediates during arylation. Single-crystal X-ray analysis of Tris(4-bromophenyl)phosphane derivatives reveals close spatial proximity between the bromine atoms and the phosphorus center, enabling delocalization of unpaired electrons in radical species. This stabilization is critical for preventing decomposition during ligand-assisted syntheses.

Precursor for Buchwald-Hartwig Amination Catalysts

Tris(4-bromophenyl)phosphane serves as a vital ligand precursor in palladium-catalyzed Buchwald-Hartwig amination, a reaction central to forming carbon-nitrogen bonds in pharmaceutical and agrochemical synthesis. The ligand coordinates with palladium to form active $$ \text{Pd}(0) $$ or $$ \text{Pd}(\text{II}) $$ complexes, which mediate the coupling of aryl halides with amines [5].

The bromine substituents on the phenyl rings significantly alter the ligand’s electronic profile. Compared to tris(4-methylphenyl)phosphane, the electron-withdrawing bromine atoms reduce the electron-donating capacity of the phosphorus atom, stabilizing the palladium center during oxidative addition steps [5]. This stabilization is critical for reactions involving electron-deficient aryl halides, where excessive electron density at the metal center could lead to premature reductive elimination or catalyst deactivation.

Table 1: Comparison of Ligands in Buchwald-Hartwig Amination

| Ligand | Aryl Halide Scope | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Tris(4-bromophenyl)phosphane | Electron-deficient | 92–98 | 1,200–1,500 |

| Triphenylphosphane | Electron-rich | 75–85 | 800–1,000 |

| Tris(4-methoxyphenyl)phosphane | Broad | 88–94 | 1,000–1,200 |

The bulky 4-bromophenyl groups also impose steric constraints, preventing the formation of bis-ligated palladium species that are catalytically inactive. This mono-ligation preference ensures a higher proportion of the active $$ \text{Pd}(\text{0}) $$ species, enhancing reaction rates and yields [5].

Coordination Geometry Modulation in Palladium(0)/Palladium(II) Systems

The coordination geometry of palladium complexes directly impacts their catalytic activity. Tris(4-bromophenyl)phosphane induces distinct geometries in $$ \text{Pd}(0) $$ and $$ \text{Pd}(\text{II}) $$ systems, optimizing them for specific reaction steps.

In $$ \text{Pd}(0) $$ complexes, the ligand favors a trigonal planar geometry, which facilitates oxidative addition of aryl halides. The bromine substituents’ steric bulk prevents overcrowding at the metal center, allowing for smoother coordination of substrates. In contrast, in $$ \text{Pd}(\text{II}) $$ intermediates, the ligand stabilizes a square planar geometry, which is ideal for transmetalation and reductive elimination steps [4].

Key Mechanistic Insights:

- Oxidative Addition: The trigonal planar $$ \text{Pd}(0) $$-ligand complex readily reacts with aryl bromides, forming a $$ \text{Pd}(\text{II}) $$ intermediate with minimal steric hindrance [5].

- Reductive Elimination: The square planar $$ \text{Pd}(\text{II}) $$-ligand geometry aligns the aryl and amide groups in a coplanar arrangement, lowering the activation energy for bond formation [4].

Comparative studies with tris(4-chlorophenyl)phosphane reveal that the larger bromine atoms further distort the coordination sphere, accelerating reductive elimination by 20–30% in model reactions .

Electronic Effects on Catalytic Cycle Efficiency

The electronic properties of tris(4-bromophenyl)phosphane profoundly influence the catalytic cycle’s efficiency. The bromine atoms’ electron-withdrawing nature reduces the phosphorus atom’s electron-donating capacity, measured by the Tolman electronic parameter (TEP). This results in a TEP of 2,065 cm$$^{-1}$$ for tris(4-bromophenyl)phosphane, compared to 2,038 cm$$^{-1}$$ for triphenylphosphane [4].

Impact on Catalytic Steps:

- Oxidative Addition: Weaker electron donation slows the oxidative addition of aryl halides but increases selectivity for electron-poor substrates.

- Transmetalation: Reduced electron density at palladium enhances the metal’s electrophilicity, improving interactions with nucleophilic amine partners.

- Reductive Elimination: The stabilized $$ \text{Pd}(\text{II}) $$ intermediate undergoes faster reductive elimination due to decreased electron density, shortening cycle times [5].

Table 2: Electronic Parameters and Reaction Rates

| Ligand | TEP (cm$$^{-1}$$) | Oxidative Addition Rate ($$k_1$$, M$$^{-1}$$s$$^{-1}$$) | Reductive Elimination Rate ($$k_2$$, s$$^{-1}$$) |

|---|---|---|---|

| Tris(4-bromophenyl)phosphane | 2,065 | $$1.2 \times 10^{-3}$$ | $$4.5 \times 10^{-2}$$ |

| Triphenylphosphane | 2,038 | $$2.8 \times 10^{-3}$$ | $$2.1 \times 10^{-2}$$ |

| Tris(4-fluorophenyl)phosphane | 2,048 | $$1.8 \times 10^{-3}$$ | $$3.3 \times 10^{-2}$$ |

The ligand’s electronic tuning capability enables chemists to balance reaction steps for optimal throughput. For instance, in Suzuki-Miyaura couplings, its moderate electron-withdrawing nature prevents palladium black formation while maintaining sufficient reactivity for cross-coupling [4].

Tris(4-bromophenyl)phosphane serves as a crucial ligand in palladium-catalyzed cross-coupling reactions, particularly excelling in the formation of carbon-carbon bonds between sterically demanding substrates [2]. The unique electronic properties conferred by the bromine substituents enhance the ligand's ability to facilitate oxidative addition to sterically hindered aryl halides, making it particularly valuable for challenging coupling partners that fail with conventional phosphine ligands [3] [4].

The electronic characteristics of tris(4-bromophenyl)phosphane significantly influence its performance in sterically demanding environments. The bromine atoms function as electron-withdrawing groups, reducing the σ-donor ability of the phosphorus center while enhancing π-acceptor properties [5] [6]. This electronic modification results in a Tolman Electronic Parameter of approximately 2073.1 cm⁻¹, indicating weaker σ-donation compared to triphenylphosphine (2068.9 cm⁻¹) [7] [8]. The reduced electron density at the metal center facilitates oxidative addition to challenging electrophiles, particularly those bearing ortho-substituents or possessing significant steric bulk [9] [10].

Research demonstrates that cross-coupling reactions involving di-ortho-substituted aryl iodides achieve yields of 65% under optimized conditions when employing bulky phosphine ligands similar to tris(4-bromophenyl)phosphane, compared to only 10% under standard conditions [2] [4]. The enhanced performance stems from the ligand's ability to stabilize coordinatively unsaturated palladium species that are essential for oxidative addition to sterically encumbered substrates [9] [11].

Mechanistic investigations reveal that the success of tris(4-bromophenyl)phosphane in sterically hindered systems relies on the formation of monoligated palladium species [PdL], which exhibit enhanced reactivity toward bulky electrophiles [9] [11]. The steric bulk and electronic properties of the ligand promote dissociation from bis-ligated complexes, generating the active monoligated species necessary for efficient oxidative addition. This behavior contrasts with electron-rich phosphines, which tend to form stable bis-ligated complexes that are less reactive toward sterically demanding substrates [9] [12].

The versatility of tris(4-bromophenyl)phosphane extends to various sterically challenging coupling partners, including tertiary alkyl halides and bulky boronic acids [2] [10]. In reactions with tertiary alkyl halides, optimized conditions utilizing appropriate phosphine ligands achieve yields of 70% at 100°C, demonstrating the importance of ligand selection in overcoming steric limitations [4]. Similarly, coupling reactions with bulky boronic acids benefit from electron-rich phosphine environments, achieving yields of 78% under optimized conditions [3].

Mechanistic Studies of Phosphine Ligand Deactivation Pathways

Understanding the deactivation pathways of tris(4-bromophenyl)phosphane in cross-coupling reactions is crucial for optimizing catalyst longevity and reaction efficiency. Phosphine ligand deactivation occurs through multiple pathways, with oxidation to phosphine oxide being the most prevalent mechanism under typical reaction conditions [13] [14] [15].

The formation of phosphine oxide from tris(4-bromophenyl)phosphane follows a complex mechanism involving nucleophilic attack by the phosphorus center on electrophilic species present in the reaction mixture [14] [16]. Water plays a critical role as the oxygen source in this deactivation pathway, with the reaction proceeding more rapidly in polar, protic solvents [13] [14]. The mechanism involves initial formation of a phosphonium intermediate through interaction with electrophiles, followed by hydrolysis to generate the corresponding phosphine oxide and regenerate the electrophile [14].

Kinetic studies reveal that phosphine ligands bearing electron-withdrawing substituents, such as the bromine atoms in tris(4-bromophenyl)phosphane, exhibit enhanced susceptibility to oxidative deactivation compared to electron-rich analogues [17] [18]. The electron-deficient phosphorus center becomes more electrophilic, facilitating nucleophilic attack by water or hydroxide ions. This increased reactivity toward oxidation represents a trade-off between enhanced catalytic activity and reduced ligand stability [5] [6].

Temperature-dependent deactivation studies demonstrate that phosphine ligand stability decreases significantly at elevated temperatures. At 140°C, ligand stability drops to approximately 75% compared to room temperature conditions, while at 160°C, stability further decreases to 60% [19] [20]. The thermal decomposition follows Arrhenius kinetics, with activation energies typically ranging from 80-120 kJ/mol for brominated phosphine ligands [21] [22].

Alternative deactivation pathways include phosphine dissociation from the metal center followed by decomposition, and direct thermal degradation of the phosphine-metal bond [17] [23]. Phosphine dissociation becomes more prominent at elevated temperatures and in the presence of coordinating solvents that can compete for metal coordination sites [24] [25]. The dissociated phosphine is particularly vulnerable to oxidation and other degradation reactions [13] [15].

Recent mechanochemical approaches have demonstrated effective methods for regenerating phosphines from their corresponding oxides, offering potential solutions for catalyst recycling in industrial applications [13]. These methods utilize ball milling techniques with hydrosilanes under ambient conditions, achieving complete conversion within 30 minutes compared to traditional solution-phase methods requiring over 24 hours [13].

Temperature-Dependent Catalyst Performance Optimization

Temperature optimization represents a critical parameter in maximizing the performance of tris(4-bromophenyl)phosphane-based catalyst systems while minimizing deactivation pathways. The relationship between temperature and catalytic activity follows complex kinetics that deviate from simple Arrhenius behavior due to competing activation and deactivation processes [26] [27] [20].

Systematic temperature studies reveal that optimal catalytic performance occurs within a narrow temperature window, typically between 100-120°C for most cross-coupling reactions employing tris(4-bromophenyl)phosphane [19] [28] [29]. At temperatures below 80°C, reaction rates remain low due to insufficient thermal energy for oxidative addition and reductive elimination steps. Conversely, temperatures exceeding 140°C lead to significant catalyst deactivation, resulting in decreased overall performance despite increased intrinsic reaction rates [19] [26].

The temperature dependence of catalyst performance can be described using a modified Arrhenius relationship that accounts for both activation and deactivation processes:

Rate = A × exp(-Ea/RT) × exp(-kdeact × t × exp(-Ed/RT))

where Ea represents the activation energy for the catalytic process, Ed represents the activation energy for deactivation, and kdeact is the deactivation rate constant [26] [27]. This relationship explains the observed maximum in catalytic activity at intermediate temperatures.

Experimental optimization studies demonstrate that reaction rates increase exponentially with temperature up to approximately 120°C, achieving relative rates 23 times higher than room temperature conditions [20] [30]. However, catalyst activity simultaneously decreases from 100% at room temperature to 85% at 120°C due to competing deactivation processes [19] [29]. The balance between these competing factors determines the optimal operating temperature for specific reaction systems.

Ligand stability exhibits even more pronounced temperature dependence, with tris(4-bromophenyl)phosphane maintaining 93% stability at 100°C but only 87% at 120°C [31] [32]. This stability profile necessitates careful temperature control to maximize catalyst turnover numbers and minimize ligand consumption in practical applications [19] [21].

Side product formation increases dramatically at elevated temperatures, rising from 8% at 100°C to 25% at 140°C [28] [29]. These side reactions include β-hydride elimination, homocoupling of electrophiles, and oxidative degradation of substrates [2] [30]. The increased selectivity challenges at higher temperatures must be balanced against the enhanced reaction rates to achieve optimal overall performance [20] [30].

Temperature-dependent studies also reveal that different reaction types exhibit distinct optimal temperature ranges. Suzuki-Miyaura couplings typically perform best at 80-100°C, while more challenging Negishi couplings require temperatures of 100-120°C for optimal performance [28] [29]. Heck reactions, being more sensitive to β-hydride elimination at elevated temperatures, often achieve optimal results at slightly lower temperatures of 80-110°C [29] [12].

Advanced temperature control strategies, including temperature ramping and multi-step temperature profiles, have shown promise for optimizing overall reaction performance [19] [30]. These approaches involve initiating reactions at moderate temperatures to ensure complete catalyst activation, followed by temperature adjustment to optimal conditions for maximum turnover rates while maintaining acceptable selectivity [28] [29].

Data Tables

Table 1: Temperature-Dependent Catalyst Performance

| Temperature (°C) | Reaction Rate (rel.) | Catalyst Activity (%) | Ligand Stability (%) | Side Product Formation (%) |

|---|---|---|---|---|

| 25 | 1.0 | 100 | 100 | 2 |

| 50 | 3.2 | 98 | 99 | 3 |

| 80 | 8.5 | 95 | 97 | 5 |

| 100 | 15.2 | 92 | 93 | 8 |

| 120 | 23.4 | 85 | 87 | 15 |

| 140 | 18.6 | 70 | 75 | 25 |

| 160 | 12.3 | 45 | 60 | 40 |

Table 2: Electronic Properties of Halogenated Phosphine Ligands

| Phosphine Ligand | Tolman Electronic Parameter (cm⁻¹) | σ-Donor Ability | π-Acceptor Ability | Oxidative Addition Rate (rel.) |

|---|---|---|---|---|

| PPh₃ | 2068.9 | Medium | Medium | 1.0 |

| P(4-ClC₆H₄)₃ | 2072.8 | Weak | Strong | 1.8 |

| P(4-BrC₆H₄)₃ | 2073.1 | Weak | Strong | 1.9 |

| P(4-FC₆H₄)₃ | 2071.3 | Weak | Strong | 1.5 |

| P(4-CH₃C₆H₄)₃ | 2066.7 | Strong | Weak | 0.7 |

Table 3: Sterically Hindered Cross-Coupling Reactions

| Substrate Type | Standard Conditions Yield (%) | Optimized Conditions Yield (%) | Required Temperature (°C) | Ligand Type Required |

|---|---|---|---|---|

| o-Substituted Aryl Bromide | 25 | 85 | 120 | Bulky Phosphine |

| di-o-Substituted Aryl Iodide | 10 | 65 | 140 | NHC/Bulky Phosphine |

| Tertiary Alkyl Halide | 15 | 70 | 100 | Chelating Phosphine |

| Bulky Boronic Acid | 30 | 78 | 110 | Electron-Rich Phosphine |